5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(4-hydroxyphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(4-hydroxyphenyl)ethyl)- is a complex organic compound with a unique structure that includes a benzofuran ring, methanol group, and various functional groups such as dimethoxy, dimethylamino, and hydroxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(4-hydroxyphenyl)ethyl)- involves multiple steps, including the formation of the benzofuran ring and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and hydroxyphenyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the dimethoxy and dimethylamino groups, potentially converting them into simpler functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of its functional groups on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products in various applications.
Mechanism of Action
The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(4-hydroxyphenyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-
- 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)-
Uniqueness
Compared to similar compounds, 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(4-hydroxyphenyl)ethyl)- stands out due to its specific functional groups and their arrangement. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
40680-85-1 |
---|---|
Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[3-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C23H29NO6/c1-24(2)12-14-30-22-19(18(26)10-7-15-5-8-16(25)9-6-15)20(27-3)17-11-13-29-21(17)23(22)28-4/h5-6,8-9,11,13,18,25-26H,7,10,12,14H2,1-4H3 |
InChI Key |
DITJFLFFPHIXNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=C(C=C3)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.